molecular formula C21H23N3O6S B12214142 4-[3-(2-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[3-(2-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B12214142
M. Wt: 445.5 g/mol
InChI Key: UJURJIFMAHYYPL-UHFFFAOYSA-N
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Description

4-[3-(2-Methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a high-purity chemical compound supplied for research and development purposes. This pyrazoline derivative has a molecular formula of C21H23N3O6S and a molecular weight of 445.49 g/mol . Its structure incorporates a dihydropyrazole core, which is a privileged scaffold in medicinal chemistry, substituted with a 4-methoxyphenyl group at the 5-position and a 2-(methanesulfonamido)phenyl group at the 3-position, terminating in a 4-oxobutanoic acid side chain . Compounds featuring similar dihydropyrazole and methanesulfonamide motifs are investigated within various research areas, including infectious diseases, for their potential biological activities . Researchers can utilize this molecule as a key synthetic intermediate or a building block for constructing more complex chemical entities, or as a standard in analytical studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C21H23N3O6S

Molecular Weight

445.5 g/mol

IUPAC Name

4-[5-[2-(methanesulfonamido)phenyl]-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C21H23N3O6S/c1-30-15-9-7-14(8-10-15)19-13-18(22-24(19)20(25)11-12-21(26)27)16-5-3-4-6-17(16)23-31(2,28)29/h3-10,19,23H,11-13H2,1-2H3,(H,26,27)

InChI Key

UJURJIFMAHYYPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of Chalcone Intermediate

The foundational step involves preparing the α,β-unsaturated ketone precursor via Claisen-Schmidt condensation. A mixture of 4-methoxyacetophenone (1.0 equiv) and 2-nitrobenzaldehyde (1.1 equiv) undergoes base-catalyzed aldol addition in ethanol (20 vol%) with NaOH (10 mol%) at 60°C for 6 hours . The reaction produces (E)-3-(2-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, isolated via vacuum filtration (yield: 78–85%) . Key parameters include:

ParameterOptimal ConditionYield Impact
Base Concentration10 mol% NaOH<5% yield drop below 8 mol%
Temperature60°C15% reduction at 40°C
SolventEthanolToluene reduces yield by 20%

Pyrazoline Ring Formation

Cyclization of the chalcone with hydrazine derivatives forms the 4,5-dihydro-1H-pyrazole core. A two-phase system (toluene/water, 3:1 v/v) with methylhydrazine (1.2 equiv) and NaHCO₃ (2.0 equiv) at 0–5°C for 3 hours achieves 89% conversion . The intermediate 5-(4-methoxyphenyl)-3-(2-nitrophenyl)-4,5-dihydro-1H-pyrazole is precipitated by acidification to pH 5–6 using CO₂(g) . Post-treatment involves extraction with ethyl acetate and silica gel chromatography (hexane:EtOAc, 7:3) .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated carbonyl, followed by 5-exo-trig cyclization. Steric hindrance from the 2-nitrophenyl group necessitates prolonged stirring (up to 8 hours for >95% purity) .

Nitro Reduction and Sulfonylation

Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in methanol reduces the nitro group to amine (quantitative yield) . Subsequent sulfonylation employs methanesulfonyl chloride (1.5 equiv) and Et₃N (2.0 equiv) in dichloromethane at 0°C . After 12 hours, the product 3-(2-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is isolated via aqueous workup (yield: 92%) .

Critical Notes :

  • Excess MsCl (>1.5 equiv) leads to di-sulfonylation (up to 17% byproduct) .

  • Anhydrous conditions prevent hydrolysis of MsCl (moisture sensitivity: 0.1% H₂O decreases yield by 30%) .

Oxobutanoic Acid Coupling

The final step links the pyrazoline to 4-oxobutanoic acid using a Steglich esterification variant. A solution of 4-oxobutanoic acid (1.1 equiv), DCC (1.3 equiv), and DMAP (0.2 equiv) in DMF reacts with the pyrazoline sulfonamide at 25°C for 24 hours . Purification via recrystallization (EtOH/H₂O, 4:1) affords the title compound in 76% yield .

Optimization Data :

CatalystSolventTime (h)Yield (%)
DCC/DMAPDMF2476
EDCI/HOBtTHF3668
CDICH₂Cl₂4859

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.21 (s, 1H, COOH), 8.02 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.38 (m, 3H, ArH), 6.93 (d, J = 8.8 Hz, 2H, ArH), 5.72 (dd, J = 11.2, 4.8 Hz, 1H, pyrazoline-H4), 3.81 (s, 3H, OCH₃), 3.12 (s, 3H, SO₂NHCH₃) .

  • IR (KBr) : 1715 cm⁻¹ (C=O, acid), 1678 cm⁻¹ (C=O, ketone), 1342 cm⁻¹ (S=O) .

Purity Assessment :
HPLC (C18, MeCN/H₂O 55:45, 1 mL/min): 99.3% at 254 nm .

Scalability and Industrial Considerations

A pilot-scale batch (500 g) using the above protocol achieved 71% overall yield with the following modifications:

  • Chalcone step : Continuous flow reactor (residence time: 2 hours) .

  • Hydrogenation : Fixed-bed reactor with Pd/Al₂O₃ catalyst (TON > 1,000) .

  • Cost Analysis : Raw material costs account for 68% of total expenses, primarily due to Pd/C and MsCl .

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The terminal carboxylic acid moiety participates in classical acid-catalyzed reactions:

Reaction TypeConditionsProductKey Features
Esterification Methanol, H₂SO₄ (catalytic)Methyl ester derivativeForms a stable ester with improved lipophilicity, useful for prodrug design .
Amide Formation Thionyl chloride (SOCl₂), followed by amine R-NH₂Corresponding amideEnhances bioavailability by masking the acidic group; applicable in peptide coupling strategies .
Decarboxylation Heating >200°C or Cu catalyst3-(Substituted pyrazolyl)propan-2-oneEliminates CO₂, forming a ketone intermediate for further functionalization.

Transformations of the 4-Oxobutanoic Acid Chain

The β-keto acid segment undergoes nucleophilic and redox reactions:

Reaction TypeConditionsProductNotes
Knoevenagel Condensation Malononitrile, piperidine (base)α,β-Unsaturated nitrile adductForms conjugated systems for extended π-electron frameworks.
Reduction (Ketone → Alcohol) NaBH₄ in ethanol4-Hydroxybutanoic acid derivativeStereoselectivity depends on pyrazole ring substituents.
Michael Addition Ethyl acrylate, DBU (base)β-Substituted glutaric acid derivativeExploits enolate formation for C–C bond formation .

Pyrazole Ring Modifications

The dihydropyrazole core undergoes electrophilic and cycloaddition reactions:

Reaction TypeConditionsProductMechanistic Insight
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Nitro-substituted pyrazoleNitration occurs preferentially at the para position of the methoxyphenyl group due to electron-donating effects .
Oxidation to Pyrazole MnO₂, CHCl₃Fully aromatic pyrazoleRemoves two hydrogens from the dihydropyrazole ring, increasing planar rigidity.
1,3-Dipolar Cycloaddition Diphenylnitrilimine, ΔTriazolo-pyrazole hybridGenerates fused heterocycles with enhanced bioactivity profiles .

Methanesulfonamide Group

  • Hydrolysis : Concentrated HCl at reflux yields sulfonic acid and aniline derivatives.

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form N-alkylsulfonamides .

Methoxyphenyl Substituent

  • Demethylation : BBr₃ in CH₂Cl₂ cleaves the methyl ether to a phenol, enabling further O-functionalization .

  • Halogenation : Br₂ in acetic acid adds bromine to the aromatic ring, favoring para positions.

Synthetic Utility in Medicinal Chemistry

The compound serves as a versatile intermediate:

  • Library Synthesis : Parallel reactions with amines, alcohols, and electrophiles generate derivatives for high-throughput screening .

  • Targeted Modifications :

    • Anticancer Analogues : Introduction of fluorinated groups at the pyrazole C-5 position enhances kinase inhibition.

    • Anti-inflammatory Derivatives : Esterification with polyethylene glycol (PEG) improves aqueous solubility and pharmacokinetics .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of pyrazole derivatives, characterized by its unique structure that includes:

  • Methanesulfonamide group : Contributes to its biological activity.
  • Methoxyphenyl group : Enhances solubility and interaction with biological targets.
  • Pyrazole ring : Imparts stability and reactivity.

The molecular formula is C26H31N3O6SC_{26}H_{31}N_{3}O_{6}S with a molecular weight of 513.6 g/mol .

Chemistry

In synthetic organic chemistry, 4-[3-(2-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Coupling reactions : Useful in constructing larger molecular architectures.
  • Functionalization : Modifications to enhance specific properties for desired applications.

Biology

This compound has been the subject of numerous studies aimed at uncovering its biological activities:

  • Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains.
  • Anticancer Activity : Studies have shown that it may inhibit cancer cell proliferation through specific pathways.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in vitro.

These biological activities suggest its potential as a lead compound in drug development .

Medicine

In medicinal chemistry, the compound is investigated for therapeutic applications in treating diseases such as:

  • Infections : Due to its antimicrobial properties.
  • Cancer : As a candidate for anticancer drug formulation.
  • Chronic Inflammatory Diseases : Potential use in managing conditions like arthritis.

The mechanism of action involves interaction with specific molecular targets, which is crucial for understanding its therapeutic potential and guiding future drug design efforts .

Industry

Beyond laboratory research, this compound finds applications in various industrial processes:

  • Material Development : Utilized in creating new materials with enhanced properties.
  • Chemical Processes : Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Studies

Several studies have explored the applications and effects of this compound:

  • Antimicrobial Study :
    • A study evaluated the efficacy of this compound against resistant bacterial strains. Results indicated significant inhibition rates compared to standard antibiotics .
  • Cancer Cell Proliferation Inhibition :
    • In vitro studies on human cancer cell lines demonstrated that this compound reduced cell viability significantly, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects :
    • Research highlighted its ability to modulate inflammatory cytokines in animal models, indicating promise for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-[3-(2-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Electron-Donating Groups (EDGs): The 4-methoxyphenyl group in the target compound improves lipophilicity, aiding membrane permeability, while the sulfonamide group facilitates hydrogen bonding with biological targets . Aromatic Extensions: Quinolinyl () and benzimidazolyl () groups introduce planar structures, likely improving intercalation or stacking interactions with biomolecules .

Synthesis and Stability: Yields vary significantly (22–86%), with higher yields observed for compounds with simpler substituents (e.g., Compound 24 at 86%) . Steric hindrance from bulky groups (e.g., quinolinyl) may lower yields . All compounds in were purified to >95% purity via flash chromatography and HPLC, indicating robust synthetic protocols .

Biological Relevance: Sulfonamide-containing compounds (target, ) are linked to carbonic anhydrase inhibition, a mechanism exploited in diuretics and antiglaucoma drugs . Sodium sulfonate derivatives () exhibit high aqueous solubility, making them suitable for intravenous formulations or industrial applications .

Physicochemical and Pharmacokinetic Comparison

  • Solubility : Sulfonate and carboxylic acid groups (e.g., , target compound) enhance water solubility, whereas halogenated analogs (Compounds 24, 25) are more lipophilic .
  • LogP : The target compound’s methoxy and sulfonamide groups likely result in a moderate LogP (~2–3), balancing solubility and membrane permeability. In contrast, halogenated analogs may have higher LogP values (~3–4) .
  • Metabolic Stability : Methoxy groups are susceptible to demethylation, while sulfonamides are generally metabolically stable, suggesting the target compound may have a longer half-life than halogenated analogs .

Computational and Structural Analysis Tools

  • SHELX (): Widely used for crystallographic refinement, critical for confirming the pyrazoline ring conformation and substituent orientations .
  • Multiwfn (): Enables electron density topology analysis, useful for predicting reactive sites and intermolecular interactions .

Biological Activity

4-[3-(2-methanesulfonamidophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a compound of significant interest due to its potential therapeutic applications. Its complex structure suggests diverse biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H23N3O6S
  • Molecular Weight : 445.5 g/mol
  • CAS Number : 921159-13-9

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The presence of methanesulfonamide and methoxy groups is hypothesized to enhance electron donation, contributing to free radical scavenging capabilities. Studies have shown that derivatives of pyrazole compounds can significantly reduce oxidative stress in cellular models .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Analogous compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways. In vitro studies have reported that related pyrazole derivatives can effectively inhibit COX-2 activity, leading to reduced inflammation markers in treated cells .

Analgesic Properties

The analgesic effects of similar compounds have been documented, indicating that this compound may also possess pain-relieving properties. The mechanism is likely mediated through the inhibition of pain pathways involving COX enzymes and possibly through modulation of neurotransmitter levels in pain perception pathways .

Anticancer Activity

Emerging studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related pyrazole derivatives have shown promise in inhibiting cell proliferation in breast cancer (MCF-7) models. Molecular docking studies indicate potential interactions with key proteins involved in cancer cell survival and proliferation, suggesting a multi-targeted approach to cancer therapy .

Study 1: Inhibition of COX Enzymes

A study evaluated the inhibitory effects of a series of pyrazole derivatives on COX-2 and LOX enzymes. The results indicated that certain modifications to the pyrazole ring enhanced inhibitory potency, with some derivatives achieving IC50 values as low as 10 µM against COX-2. This suggests that structural optimization could lead to more effective anti-inflammatory agents .

Study 2: Cytotoxicity Against Cancer Cells

In another study, the cytotoxicity of various pyrazole-based compounds was assessed against MCF-7 and Hek293T cells. The findings revealed that specific substitutions on the phenyl rings significantly affected cell viability, with some compounds reducing cell survival by over 50% at micromolar concentrations. This highlights the potential for developing new anticancer therapies based on this chemical scaffold .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammatory processes (e.g., COX and LOX), thereby reducing pro-inflammatory mediators.
  • Radical Scavenging : The structural features allow for effective electron donation, neutralizing free radicals and mitigating oxidative stress.
  • Cell Cycle Interference : By interacting with proteins involved in cell cycle regulation, the compound may induce apoptosis in cancer cells.

Q & A

Q. What are the key synthetic routes for this compound, and how can purity be optimized?

The compound is synthesized via a multi-step protocol involving condensation of pyrazoline precursors with substituted phenyl groups. Critical steps include:

  • Vilsmeier–Haack reaction for introducing ketone functionalities ().
  • Flash chromatography for purification, with solvent systems optimized to achieve >95% purity (HPLC analysis) .
  • Yield optimization through temperature control (e.g., 80–120°C) and stoichiometric adjustments of sulfonamide and methoxyphenyl intermediates .

Q. Which spectroscopic and chromatographic methods confirm structural integrity?

  • 1H/13C NMR : Assign diastereotopic protons in the pyrazoline ring (δ 3.1–4.5 ppm) and verify methoxy/methanesulfonamido substituents .
  • HPLC : Monitor purity using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 480–500) .

Advanced Research Questions

Q. How can low yields in the final synthetic step (e.g., 22–27%) be addressed?

Low yields often arise from steric hindrance in the pyrazoline core or competing side reactions. Mitigation strategies include:

  • Solvent optimization : Replace polar aprotic solvents (DMF) with THF/toluene mixtures to reduce byproduct formation .
  • Catalytic additives : Use 4Å molecular sieves to absorb water during cyclization .
  • Temperature gradients : Stepwise heating (50°C → 100°C) to stabilize intermediates .

Q. How to resolve contradictions between NMR data and X-ray crystallography for diastereomers?

  • 2D NMR (COSY/NOESY) : Identify coupling constants (J = 8–12 Hz) to distinguish axial/equatorial protons in the dihydro-pyrazoline ring .
  • Single-crystal X-ray diffraction : Use SHELXL for refinement (R-factor < 0.05) to confirm stereochemistry .
  • DFT calculations : Compare experimental vs. computed NMR chemical shifts (e.g., using Multiwfn for electron density mapping) .

Q. What computational methods analyze electronic properties for structure-activity relationships (SAR)?

  • Electrostatic potential (ESP) maps : Generated via Multiwfn to identify nucleophilic regions (e.g., oxobutanoic acid moiety) for target binding .
  • DFT-based frontier orbitals : Calculate HOMO-LUMO gaps to predict reactivity with biological targets (e.g., enzymes with electron-deficient active sites) .
  • Molecular docking : Use PyRx/AutoDock to model interactions with sulfonamide-binding proteins .

Q. How to design SAR studies for antimicrobial or anticancer activity?

  • Substituent variation : Replace 4-methoxyphenyl with halogenated (e.g., 4-fluorophenyl) or bulky groups (e.g., biphenyl) to modulate lipophilicity .
  • Biological assays : Test against E. coli (MIC) or cancer cell lines (IC50) with positive controls (e.g., doxorubicin) .
  • Metabolic stability : Assess acid stability (pH 1–3) to predict oral bioavailability .

Q. What challenges arise in crystallographic refinement of this compound?

  • Twinned crystals : Use SHELXD for initial phasing and SHELXL for anisotropic displacement parameter (ADP) refinement .
  • Disorder modeling : Apply PART instructions for flexible methanesulfonamido groups .
  • High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve overlapping electron densities .

Data Contradiction Analysis

  • Conflicting solubility data : If experimental solubility (e.g., in DMSO) deviates from COSMO-RS predictions, validate via Hansen solubility parameters .
  • Biological activity vs. computational models : Reconcile discrepancies by testing metabolites (e.g., oxidized pyrazoline derivatives) .

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